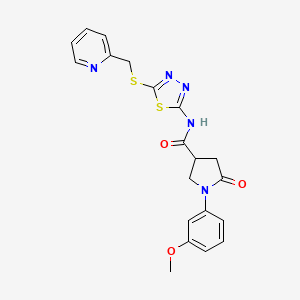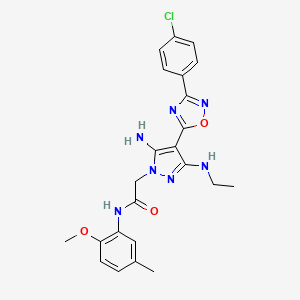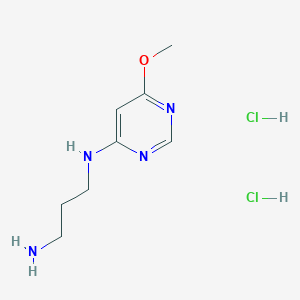![molecular formula C21H27N3O2 B2370469 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 694461-69-3](/img/structure/B2370469.png)
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” is a type of arylpiperazine . Arylpiperazines are a class of chemical compounds which contain a phenyl group attached to a piperazine ring. They have been subjects of comparative analysis for their potential therapeutic effects .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” can be confirmed by various physicochemical and spectral characteristics . These include High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) experiments .
Chemical Reactions Analysis
The compound “2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This suggests that it may interact with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” can be determined through various experimental techniques . These include HRMS, IR, and NMR, which can provide information about the compound’s mass, vibrational frequencies, and magnetic properties, respectively .
Scientific Research Applications
- Research : Studies have investigated the potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their derivatives as α1-AR antagonists. These compounds exhibit affinity for α1-ARs and may have therapeutic implications for conditions such as cardiac hypertrophy, hypertension, and depression .
- Potential Applications : Researchers explore these compounds for treating neurodegenerative diseases, including Alzheimer’s disease (AD), where α1-ARs are implicated .
- Synthesis : The compound’s chemical structure has been synthesized and confirmed by physicochemical and spectral characteristics .
- Cetirizine Related Compound C : This compound shares structural similarities with 2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide. It is used as a certified reference material in pharmaceutical research .
- Method : Researchers have synthesized 2-substituted chiral piperazines via aza-Michael addition reactions. These compounds have potential applications in various fields .
- Derivatives : A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and studied for their biological activities .
- Molecular Docking : In silico docking simulations and molecular dynamics (MD) studies provide insights into the binding interactions of these compounds with relevant receptors .
Alpha1-Adrenergic Receptor Antagonists
Central Nervous System (CNS) Drug Discovery
Chemical Synthesis and Structure Confirmation
Related Compounds
Chiral Piperazines Synthesis
Biological Potentials and Molecular Docking
Mechanism of Action
Target of Action
The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The affected pathways involve the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . These neurotransmitters target the alpha1-adrenergic receptors, which are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were identified through in silico docking and molecular dynamics simulations, binding data, and ADME calculations . These properties influence the bioavailability of the compound and its potential as an alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Future Directions
The compound “2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” and its derivatives have shown promising results in preliminary studies . Future research could focus on further exploring its therapeutic potential, optimizing its synthesis, and investigating its safety profile. Additionally, molecular docking studies could be conducted to better understand its mechanism of action .
properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-4-9-20(17(2)14-16)24-12-10-23(11-13-24)15-21(25)22-18-5-7-19(26-3)8-6-18/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMCANKHZNNRRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

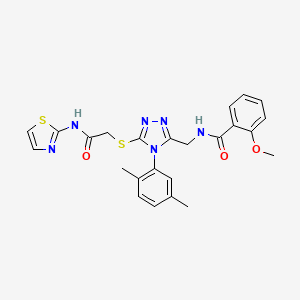
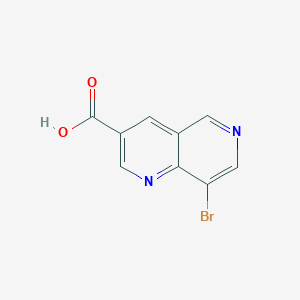
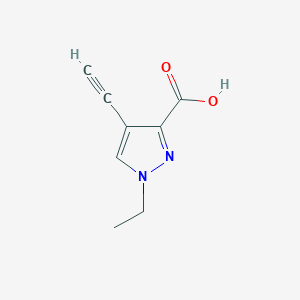
![ethyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2370391.png)


![2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2370396.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)

![2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2370399.png)
